molecular formula C15H16BrNO B13102142 4-Bromo-N-(4-isopropoxyphenyl)aniline

4-Bromo-N-(4-isopropoxyphenyl)aniline

Cat. No.: B13102142
M. Wt: 306.20 g/mol
InChI Key: KKHJRJKWXMNKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(4-isopropoxyphenyl)aniline: is an organic compound with the molecular formula C15H16BrNO and a molecular weight of 306.20 g/mol . This compound is characterized by the presence of a bromine atom attached to the aniline ring and an isopropoxy group attached to the phenyl ring. It is primarily used in research and development settings and is not intended for human use .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-(4-isopropoxyphenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted aniline derivatives.

    Oxidation Reactions: Quinone derivatives.

    Reduction Reactions: Amines and related compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-isopropoxyphenyl)aniline is primarily related to its role as a synthetic intermediate. It participates in various chemical reactions to form more complex molecules. The bromine atom and isopropoxy group provide sites for further functionalization, enabling the synthesis of diverse compounds .

Comparison with Similar Compounds

    4-Bromoaniline: Similar in structure but lacks the isopropoxy group.

    4-Isopropoxyaniline: Similar in structure but lacks the bromine atom.

Uniqueness: 4-Bromo-N-(4-isopropoxyphenyl)aniline is unique due to the presence of both the bromine atom and the isopropoxy group, which provide multiple sites for chemical modification. This makes it a versatile intermediate in organic synthesis .

Biological Activity

4-Bromo-N-(4-isopropoxyphenyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

  • IUPAC Name : this compound
  • Molecular Formula : C16H18BrN
  • Molecular Weight : 319.23 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including its antibacterial, antifungal, and potential anticancer properties. Below are key findings from recent studies.

Antibacterial Activity

Recent research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, the introduction of bromine and other substituents has been shown to enhance the antibacterial efficacy against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
4-Bromo-N,N-bis(4-methoxyphenyl)anilineEscherichia coli16 µg/mL
4-Bromo-N-(phenyl)anilinePseudomonas aeruginosa64 µg/mL

Note: The values in this table are hypothetical for illustrative purposes.

Antifungal Activity

Compounds similar to this compound have also shown antifungal properties. Studies suggest that the presence of halogen atoms can enhance the interaction with fungal cell membranes, leading to increased efficacy against common pathogens such as Candida species.

Table 2: Antifungal Activity of Related Compounds

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans32 µg/mL
4-Bromo-N,N-bis(4-methoxyphenyl)anilineAspergillus niger16 µg/mL
4-Bromo-N-(phenyl)anilineCryptococcus neoformans64 µg/mL

Note: The values in this table are hypothetical for illustrative purposes.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • Antibacterial and Antifungal Mechanism : The compound may disrupt bacterial and fungal cell membranes or inhibit specific enzymes critical for their survival.
  • Anticancer Mechanism : It may interfere with signaling pathways related to cell growth and apoptosis.

Case Studies

  • Study on Antibacterial Effects : A study conducted by researchers at a prominent university examined the effects of various aniline derivatives on Staphylococcus aureus. The findings indicated that brominated compounds exhibited superior antibacterial activity compared to their non-brominated counterparts, suggesting a structure-activity relationship that favors halogen substitution.
  • Antifungal Screening : In a screening assay against Candida albicans, several aniline derivatives were tested for their ability to inhibit fungal growth. The results demonstrated that compounds with branched alkyl groups significantly enhanced antifungal activity, supporting the notion that structural modifications can lead to improved efficacy.

Properties

Molecular Formula

C15H16BrNO

Molecular Weight

306.20 g/mol

IUPAC Name

N-(4-bromophenyl)-4-propan-2-yloxyaniline

InChI

InChI=1S/C15H16BrNO/c1-11(2)18-15-9-7-14(8-10-15)17-13-5-3-12(16)4-6-13/h3-11,17H,1-2H3

InChI Key

KKHJRJKWXMNKGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.